molecular formula C8H11N3 B14157821 3-[(2,2-Dimethylhydrazin-1-ylidene)methyl]pyridine

3-[(2,2-Dimethylhydrazin-1-ylidene)methyl]pyridine

Katalognummer: B14157821
Molekulargewicht: 149.19 g/mol
InChI-Schlüssel: NZYKDXOVAADJHS-JXMROGBWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(E)-(Dimethylhydrazinylidene)methyl]pyridine is an organic compound that features a pyridine ring substituted with a dimethylhydrazinylidene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-(Dimethylhydrazinylidene)methyl]pyridine typically involves the reaction of pyridine-3-carbaldehyde with dimethylhydrazine under specific conditions. One common method is the condensation reaction, where the aldehyde group of pyridine-3-carbaldehyde reacts with dimethylhydrazine to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of 3-[(E)-(Dimethylhydrazinylidene)methyl]pyridine may involve large-scale condensation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified using techniques like distillation or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(E)-(Dimethylhydrazinylidene)methyl]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, often in the presence of catalysts.

Major Products

    Oxidation: N-oxides of 3-[(E)-(Dimethylhydrazinylidene)methyl]pyridine.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-[(E)-(Dimethylhydrazinylidene)methyl]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-[(E)-(Dimethylhydrazinylidene)methyl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyridine: A basic heterocyclic aromatic organic compound with a structure similar to benzene but with one nitrogen atom replacing one carbon atom.

    Pyrimidine: Another six-membered aromatic heterocycle with two nitrogen atoms.

    Pyrrole: A five-membered aromatic heterocycle with one nitrogen atom.

Uniqueness

3-[(E)-(Dimethylhydrazinylidene)methyl]pyridine is unique due to the presence of the dimethylhydrazinylidene group, which imparts distinct chemical properties and reactivity compared to other pyridine derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C8H11N3

Molekulargewicht

149.19 g/mol

IUPAC-Name

N-methyl-N-[(E)-pyridin-3-ylmethylideneamino]methanamine

InChI

InChI=1S/C8H11N3/c1-11(2)10-7-8-4-3-5-9-6-8/h3-7H,1-2H3/b10-7+

InChI-Schlüssel

NZYKDXOVAADJHS-JXMROGBWSA-N

Isomerische SMILES

CN(C)/N=C/C1=CN=CC=C1

Kanonische SMILES

CN(C)N=CC1=CN=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.